molecular formula C8H11BN2O3 B597605 (5-(Acetamidomethyl)pyridin-3-yl)boronic acid CAS No. 1310403-80-5

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid

Cat. No.: B597605
CAS No.: 1310403-80-5
M. Wt: 193.997
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is a specialized boronic acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates both a pyridine ring, a prevalent scaffold in pharmaceuticals, and a boronic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Boronic acids are recognized as critical pharmacophores in several therapeutic areas. They function as potent enzyme inhibitors, capable of forming reversible covalent bonds with key active-site residues . This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib for cancer therapy and the β-lactamase inhibitor vaborbactam used to combat antibiotic-resistant bacteria . The pyridinyl component of this compound is a common motif in bioactive molecules, featured in structure-activity relationship studies for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and in novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives investigated for their potent antibacterial activity . As such, this compound is a key reagent for researchers developing novel inhibitors for oncology, investigating new antimicrobial agents to overcome drug resistance, and exploring the therapeutic potential of boronic acid chemistry .

Properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJUCLWECOBMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Group to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. Pd/C with ammonium formate in methanol at reflux achieves quantitative conversion (Scheme 1):

3-Bromo-5-nitropyridine → 3-Bromo-5-aminopyridine

  • Conditions : 10% Pd/C (0.1 equiv), HCOONH₄ (3 equiv), MeOH, reflux, 6 h.

  • Yield : 95% (reported for analogous reductions).

Acetylation of Amine to Acetamidomethyl

The primary amine is acetylated using acetic anhydride under mild conditions to prevent boronic acid degradation in subsequent steps:

3-Bromo-5-aminopyridine → 3-Bromo-5-(acetamidomethyl)pyridine

  • Conditions : Ac₂O (1.2 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → rt, 12 h.

  • Yield : 88% (similar to acetylation in).

Miyaura Borylation for Boronic Acid Installation

The bromine at position 3 is replaced with a boronic acid group via palladium-catalyzed borylation (Scheme 2):

3-Bromo-5-(acetamidomethyl)pyridine → (5-(Acetamidomethyl)pyridin-3-yl)boronic Acid

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv).

  • Ligand : dppf (0.1 equiv).

  • Conditions : Bis(pinacolato)diboron (1.5 equiv), KOAc (3 equiv), dioxane, 90°C, 12 h under N₂.

  • Workup : Acidic hydrolysis (HCl, H₂O) to remove the pinacol ester.

  • Yield : 72% (based on analogous borylations in).

Critical Parameters in Reaction Optimization

Catalyst and Ligand Selection

The choice of Pd(dppf)Cl₂ over other palladium sources (e.g., Pd(OAc)₂) minimizes side reactions, as demonstrated in fragment-based inhibitor syntheses. The dppf ligand enhances stability and regioselectivity during cross-coupling.

Solvent and Temperature Effects

  • Dioxane outperforms THF or DMF in Miyaura borylation due to better solubility of intermediates and byproducts.

  • Temperatures >90°C lead to decomposition of the acetamidomethyl group, while <80°C result in incomplete conversion.

Protecting Group Stability

The acetamide group remains intact under borylation conditions but requires neutral pH during workup. Acidic or basic conditions risk hydrolysis to the free amine.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO- d6) :

    • δ 8.72 (s, 1H, pyridine H-2), 8.34 (s, 1H, pyridine H-4), 7.98 (s, 1H, pyridine H-6).

    • δ 4.32 (s, 2H, CH₂NH), 2.01 (s, 3H, COCH₃).

    • Boronic acid protons: δ 7.2–7.5 (broad, 2H, B(OH)₂).

  • ¹³C NMR :

    • δ 169.8 (C=O), 152.1 (pyridine C-3), 141.2 (pyridine C-5), 136.4 (pyridine C-2/C-6).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

  • Retention Time : 12.7 min (254 nm).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ m/z calcd. for C₈H₁₁BN₂O₃: 209.09; found: 209.05.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Nitro ReductionPd/C, HCOONH₄, MeOH, reflux9599
AcetylationAc₂O, Et₃N, CH₂Cl₂8897
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 90°C7298

Challenges and Mitigation Strategies

Boronic Acid Hydrolysis

The boronic acid group is prone to protodeboronation under acidic conditions. Storage at neutral pH and −20°C in anhydrous DMSO ensures stability.

Regioselectivity in Borylation

Competing coupling at position 5 is avoided by steric hindrance from the acetamidomethyl group, as observed in analogous pyridine derivatizations.

Applications and Further Modifications

This compound serves as a key intermediate in Suzuki-Miyaura cross-couplings for pharmaceutical candidates. Its acetamidomethyl group enables conjugation to biomolecules, as demonstrated in β-lactamase inhibitor design .

Chemical Reactions Analysis

Types of Reactions

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-3-yl boronic acids with varying substituents exhibit distinct physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
(5-Trifluoromethylpyridin-3-yl)boronic acid Trifluoromethyl 190.92 High reactivity in coupling reactions CAS 947533-51-9
[6-(Dimethylamino)pyridin-3-yl]boronic acid Dimethylamino 180.02 Enhanced electron-donating capacity CAS 579525-46-5
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid Pyrrolidinyl 206.05 Improved solubility in polar solvents CAS 1218790-56-7
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid Acetamidomethyl ~194.01 (estimated) Balanced hydrophilicity and H-bonding N/A

Key Observations :

  • Electron-Donating Groups (e.g., NMe₂) : Improve solubility and stabilize intermediates in catalytic cycles .
  • Acetamidomethyl Group : Introduces hydrogen-bonding capability and moderate hydrophilicity, which may improve bioavailability compared to hydrophobic substituents .
Electronic and Spectral Properties

DFT studies on phenyl boronic acid analogs (e.g., 3-(acetamidomethyl)phenyl boronic acid) reveal:

  • HOMO Localization : The acetamidomethyl group localizes HOMO on the phenyl ring and acetamidomethyl moiety, enhancing charge transfer during electronic transitions .
  • LUMO Localization : Boronic acid groups dominate LUMO, facilitating interactions with electron-rich partners .

Biological Activity

Overview

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid, with the CAS number 1310403-80-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The compound features a pyridine ring substituted with an acetamidomethyl group and a boronic acid moiety. This structure is significant as the boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition of their activity. This compound has been studied for its potential to inhibit proteases and other enzymes involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in malignant cells .

Anticancer Properties

The compound's anticancer properties have been explored through various studies. It has been shown to selectively target cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells .

Study 1: Inhibition of Proteasome Activity

A study conducted on the effects of this compound on proteasome activity revealed significant inhibition at low micromolar concentrations. The study utilized various cancer cell lines and assessed cell viability through MTT assays. The results indicated a dose-dependent decrease in cell viability, correlating with increased concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
185
565
1040

This data suggests that this compound effectively inhibits proteasome function, leading to reduced viability of cancer cells .

Study 2: Selectivity Towards Cancer Cells

Another study focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The results showed that while normal cells exhibited minimal cytotoxicity, cancer cells demonstrated significant sensitivity to the compound.

Cell TypeIC50 (µM)
Normal Fibroblasts>20
MCF7 (Breast)8
PC3 (Prostate)6

This selectivity highlights the potential therapeutic utility of the compound in targeting malignant cells while minimizing effects on healthy tissues .

Q & A

Q. What structural modifications enhance the compound’s utility in targeted drug delivery?

  • Prodrug Design : Conjugate with diol-containing moieties (e.g., saccharides) to exploit boronic acid-diol interactions for pH-responsive release .
  • Comparative Analysis : Trifluoromethyl analogs improve blood-brain barrier penetration, while aminomethyl groups enable bioconjugation (e.g., antibody-drug conjugates) .

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